molecular formula C12H13N3O3 B5910681 N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide

N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide

Cat. No. B5910681
M. Wt: 247.25 g/mol
InChI Key: KRVPCWQFLRNSLB-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide, also known as CNB-001, is a novel small molecule that has shown potential in the treatment of various neurological disorders. The compound has been extensively studied for its neuroprotective properties and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide is not fully understood. However, it is believed that the compound exerts its neuroprotective effects by modulating multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and neuronal apoptosis. The compound has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. The compound is also relatively easy to synthesize and has shown good stability and solubility in aqueous solutions. However, one of the limitations of this compound is its relatively low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another area of interest is the investigation of the compound's potential in combination therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide involves the reaction of 3-nitrobenzohydrazide with cyclopropylacetaldehyde in the presence of a catalyst. The compound can be obtained in high yields and purity using this method.

Scientific Research Applications

N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide has been extensively studied for its potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. The compound has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis.

properties

IUPAC Name

N-[(Z)-1-cyclopropylethylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8(9-5-6-9)13-14-12(16)10-3-2-4-11(7-10)15(17)18/h2-4,7,9H,5-6H2,1H3,(H,14,16)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPCWQFLRNSLB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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